Methyl lysergate hydrochloride
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Overview
Description
Methyl lysergate hydrochloride, also known as lysergic acid methyl ester hydrochloride, is a derivative of lysergic acid. It belongs to the family of ergot alkaloids, which are naturally occurring compounds derived from the fungus Claviceps purpurea. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl lysergate hydrochloride typically involves the esterification of lysergic acid. One common method includes the reaction of lysergic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using Claviceps purpurea. The lysergic acid produced is then subjected to chemical modification to obtain the desired ester. The process involves multiple purification steps to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Methyl lysergate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lysergic acid.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under mild conditions.
Major Products Formed
Oxidation: Lysergic acid.
Reduction: Dihydrolysergic acid derivatives.
Substitution: Various substituted lysergic acid esters.
Scientific Research Applications
Methyl lysergate hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various ergot alkaloids.
Biology: Studies on its interaction with serotonin receptors help understand neurotransmission.
Medicine: Research on its potential therapeutic effects, including its use in treating migraines and other neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a research chemical in drug development
Mechanism of Action
Methyl lysergate hydrochloride exerts its effects primarily by interacting with serotonin receptors in the brain. It acts as an agonist at the 5-HT1 receptor, modulating neurotransmitter release and influencing various physiological processes. The compound’s molecular targets include the serotonin receptor subtypes, which play a crucial role in mood regulation, perception, and cognition .
Comparison with Similar Compounds
Similar Compounds
Lysergic acid diethylamide (LSD): A well-known psychedelic compound with similar structural features.
Ergotamine: Another ergot alkaloid used in treating migraines.
Methysergide: A derivative used as a prophylactic treatment for migraines.
Uniqueness
Methyl lysergate hydrochloride is unique due to its specific ester group, which influences its pharmacokinetic properties and receptor binding affinity. Unlike lysergic acid diethylamide, it has a more selective action on serotonin receptors, making it a valuable tool in neuropharmacological research .
Properties
CAS No. |
88840-18-0 |
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Molecular Formula |
C17H19ClN2O2 |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
methyl (6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H18N2O2.ClH/c1-19-9-11(17(20)21-2)6-13-12-4-3-5-14-16(12)10(8-18-14)7-15(13)19;/h3-6,8,11,15,18H,7,9H2,1-2H3;1H/t11-,15-;/m1./s1 |
InChI Key |
PWOCKCRNYYSHSL-GPKQSYPGSA-N |
Isomeric SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)OC.Cl |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)OC.Cl |
Origin of Product |
United States |
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